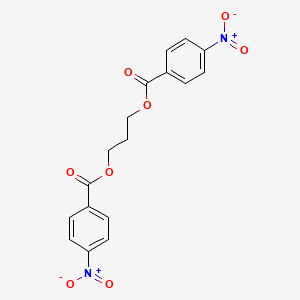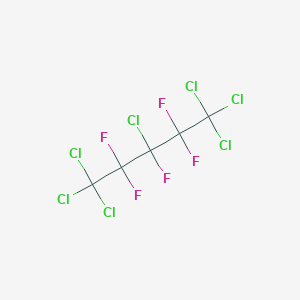
1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane is a halogenated organic compound characterized by the presence of multiple chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane typically involves the halogenation of a suitable precursor. The reaction conditions often include the use of halogenating agents such as chlorine and fluorine under controlled temperature and pressure conditions. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less halogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a tool for studying biochemical pathways.
Industry: Utilized in the development of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane involves its interaction with molecular targets and pathways within a system. The compound’s halogen atoms can participate in various chemical interactions, influencing the behavior of other molecules and potentially altering biological processes. The specific molecular targets and pathways depend on the context of its application and the nature of the system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,5,5-Heptachlorohexane: Another halogenated compound with similar structural features.
1,1,1,2,2,3,4,5,5,5-Decafluoropentane: A fluorinated compound with a different halogenation pattern.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with multiple methyl groups.
Uniqueness
1,1,1,3,5,5,5-Heptachloro-2,2,3,4,4-pentafluoropentane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.
Properties
CAS No. |
53281-43-9 |
|---|---|
Molecular Formula |
C5Cl7F5 |
Molecular Weight |
403.2 g/mol |
IUPAC Name |
1,1,1,3,5,5,5-heptachloro-2,2,3,4,4-pentafluoropentane |
InChI |
InChI=1S/C5Cl7F5/c6-1(13,2(14,15)4(7,8)9)3(16,17)5(10,11)12 |
InChI Key |
AANJPRCREUEKAV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(Cl)(Cl)Cl)(F)F)(F)Cl)(C(Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


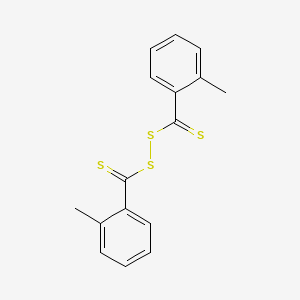
![Piperidine, 1-[[(4-bromophenyl)imino]phenylmethyl]-](/img/structure/B14631617.png)
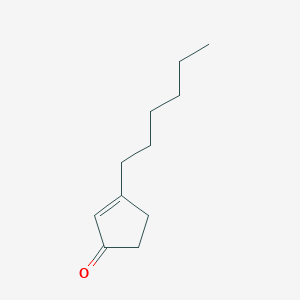
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-methyl-5-(1-methylethyl)-](/img/structure/B14631626.png)
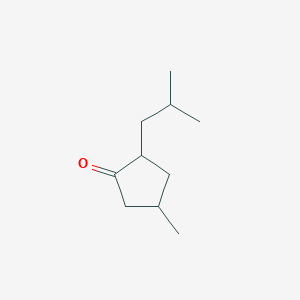
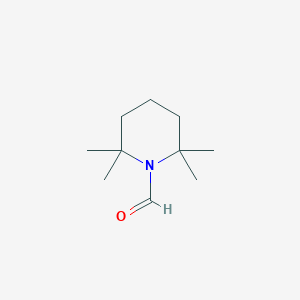
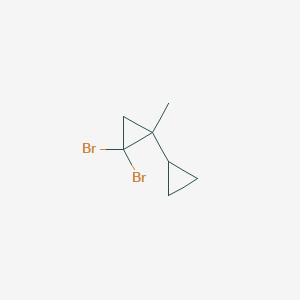

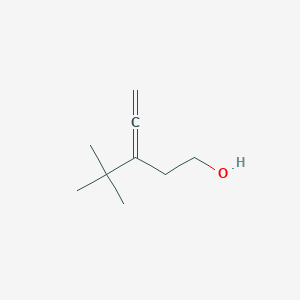
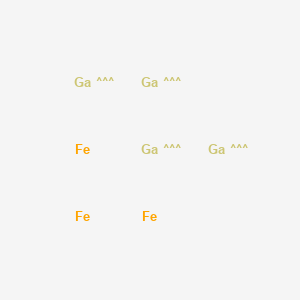

![Dispiro[5.0.5~7~.2~6~]tetradecan-13-one](/img/structure/B14631678.png)
